

# Application Notes and Protocols for C-DIM12

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## Compound of Interest

Compound Name: C-DIM12

Cat. No.: B1668760

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These application notes provide detailed information and protocols for the use of **C-DIM12**, a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein). **C-DIM12** has demonstrated significant anti-inflammatory and neuroprotective effects, making it a valuable tool for research in oncology and neurodegenerative diseases.[\[1\]](#)[\[2\]](#)

## Compound Information

| Property          | Value   |
|-------------------|---|
| IUPAC Name        | 3,3'-[(4-chlorophenyl)methylene]bis(1H-indole)<br><a href="#">[3]</a> |
| Synonyms          | DIM-C-pPhCl <a href="#">[1]</a>                                       |
| CAS Number        | 178946-89-9 <a href="#">[4]</a>                                       |
| Molecular Formula | C <sub>23</sub> H <sub>17</sub> ClN <sub>2</sub>                      |
| Molecular Weight  | 356.85 g/mol  |

## Solubility

**C-DIM12** is a hydrophobic compound with solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as the presence of moisture can reduce solubility, particularly in DMSO. Sonication is recommended to aid dissolution.

| Solvent | Maximum Concentration | Molar Concentration |
|---------|-----------------------|---------------------|
| DMSO    | ≥ 100 mg/mL           | 280.23 mM           |
| DMSO    | 71 mg/mL              | 198.96 mM           |
| DMSO    | 50 mg/mL              | 140.11 mM           |
| DMSO    | 35.69 mg/mL           | 100 mM              |
| DMSO    | 20 mg/mL              |                     |
| Ethanol | 35.69 mg/mL           | 100 mM              |
| Ethanol | 35.7 mg/mL            | 100.04 mM           |
| Ethanol | 20 mg/mL              |                     |
| DMF     | 20 mg/mL              |                     |

## Storage and Stability

Proper storage of **C-DIM12** is essential to maintain its activity.

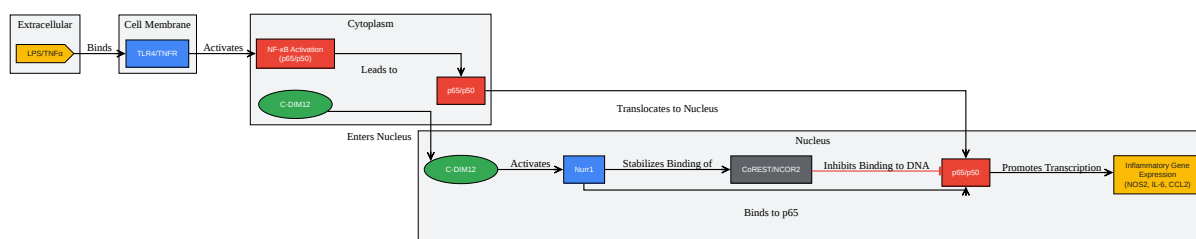
| Form                      | Storage Temperature | Stability |
|---------------------------|---------------------|-----------|
| Powder                    | -20°C               | 3 years   |
| Stock Solution in Solvent | -80°C               | 1 year    |
| Stock Solution in Solvent | -20°C               | 1 month   |

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

## Mechanism of Action

**C-DIM12** is a Nurr1 activator that modulates inflammatory responses and promotes neuronal protection. Its primary mechanism involves the inhibition of the NF-κB signaling pathway. **C-DIM12** stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to NF-κB, which in turn reduces the binding of the p65 subunit to the promoters of inflammatory

genes. This leads to the suppression of pro-inflammatory mediators including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).



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Caption: **C-DIM12** signaling pathway.

## Experimental Protocols

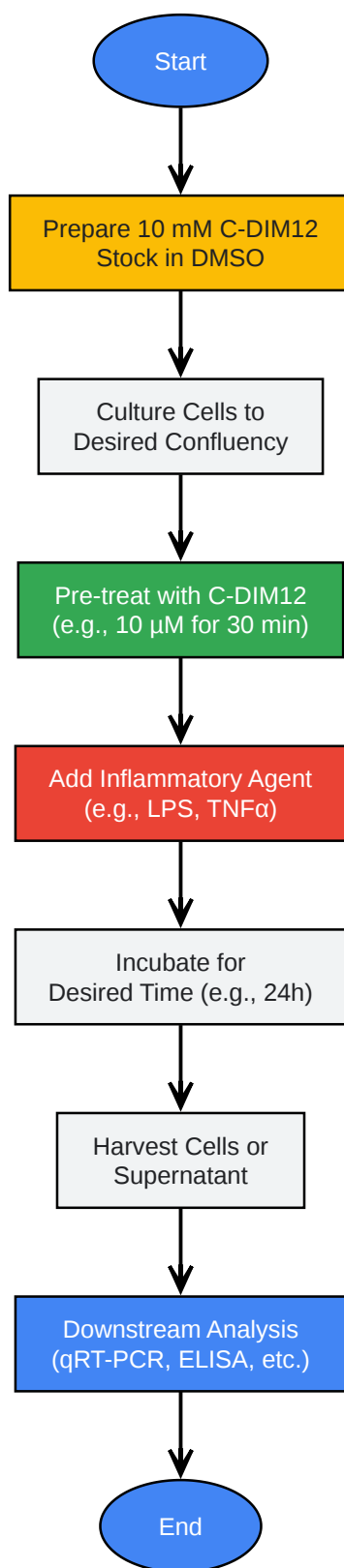
### In Vitro Studies

#### a. Preparation of **C-DIM12** Stock Solution

- To prepare a 10 mM stock solution, dissolve 3.57 mg of **C-DIM12** in 1 mL of anhydrous DMSO.
- Sonicate the solution for 10-15 minutes to ensure complete dissolution.
- Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

**b. Cell Culture Treatment**

- Culture cells (e.g., BV-2 microglia, HEK293) to the desired confluency.
- Dilute the **C-DIM12** stock solution to the desired final concentration (e.g., 10  $\mu$ M, 100  $\mu$ M) in fresh cell culture medium.
- For inflammatory stimulation experiments, pre-treat the cells with **C-DIM12** for 30 minutes to 1 hour before adding the inflammatory agent (e.g., 1  $\mu$ g/mL LPS or 30 ng/mL TNF $\alpha$ ).
- Incubate the cells for the desired period (e.g., 24 hours).
- Harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR, ELISA, Western blot).



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Caption: In Vitro Experimental Workflow.

## In Vivo Studies

**C-DIM12** is orally bioavailable and can be administered to animal models through various routes.

### a. Formulation for Oral Administration

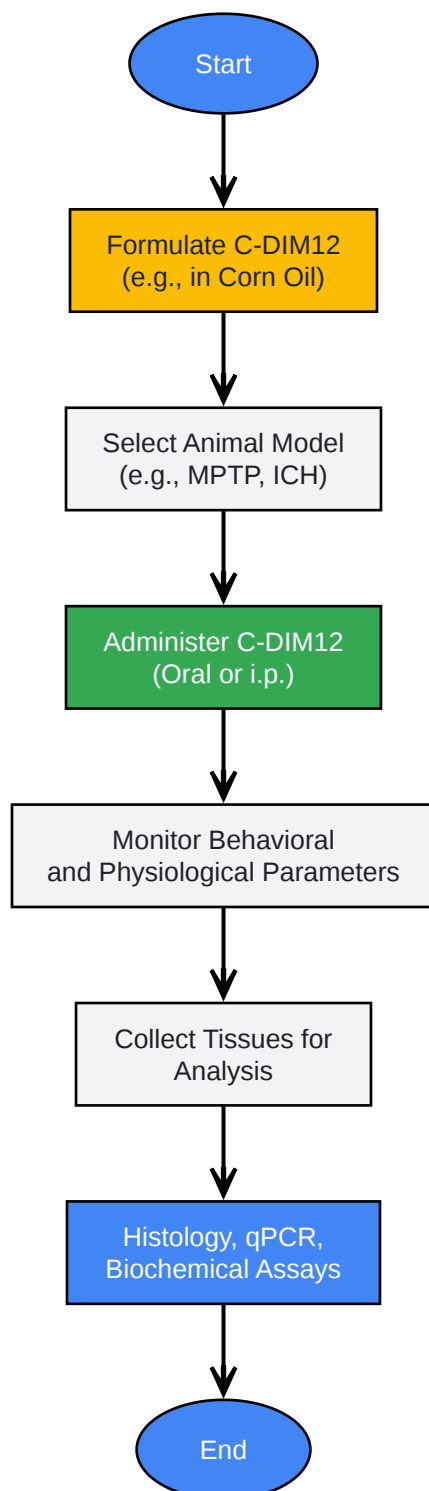
While specific vehicle formulations can vary, a common method for water-insoluble drugs involves suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a mixture of corn oil and ethanol.

### b. Administration Protocols

- Parkinson's Disease Model (MPTP-induced):
  - Dose: 25 mg/kg or 50 mg/kg.
  - Route: Oral gavage or intraperitoneal (i.p.) injection.
  - Frequency: Daily for a specified period (e.g., 14 or 30 days).
- Intracerebral Hemorrhage (ICH) Model:
  - Dose: 50 or 100 mg/kg.
  - Route: Oral gavage.
  - Frequency: Daily, starting 3 hours after ICH induction.
- Bladder Cancer Xenograft Model:
  - Dose: 12.5 and 25 mg/kg.
  - Route: Not specified, but likely oral or i.p.
  - Frequency: Daily.

### c. Pharmacokinetic Analysis

Pharmacokinetic studies in mice have shown that **C-DIM12** has high bioavailability and distributes to the central nervous system, with brain concentrations being approximately three times higher than plasma concentrations.



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Caption: In Vivo Experimental Workflow.

## Potential Applications in Research

- **Neurodegenerative Diseases:** Investigating the neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
- **Inflammation:** Studying the anti-inflammatory properties in various inflammatory models.
- **Oncology:** Exploring the anti-proliferative and pro-apoptotic effects in different cancer cell lines and tumor models.
- **Drug Discovery:** Serving as a lead compound for the development of novel Nurr1 modulators.

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## References

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